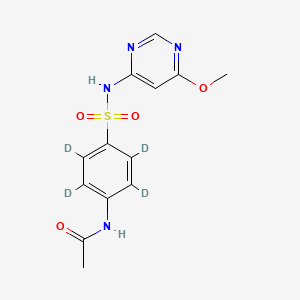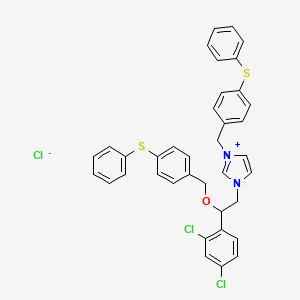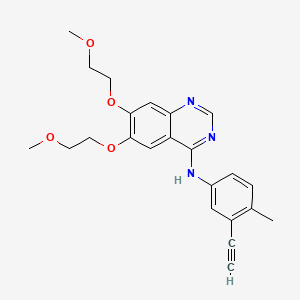
4-甲基厄洛替尼盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl Erlotinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound is an analog of Erlotinib, with a methyl group added at the four position of the phenyl group. It is primarily used in scientific research to study its effects on cancer cell proliferation and EGFR signaling pathways .
科学研究应用
4-甲基厄洛替尼具有广泛的科学研究应用:
化学: 它用于研究 EGFR 抑制剂的构效关系,并开发具有改进特性的新类似物。
生物学: 研究人员使用它来研究 EGFR 信号在细胞增殖、凋亡和其他细胞过程中的作用。
医学: 它作为靶向 EGFR 的新癌症治疗方法的模型化合物。
作用机制
4-甲基厄洛替尼通过与 EGFR 酪氨酸激酶结构域的 ATP 结合位点结合来发挥作用。这种结合抑制受体的激酶活性,阻止下游信号蛋白的磷酸化。 因此,该化合物有效地阻断了 EGFR 介导的信号通路,导致 EGFR 依赖性癌细胞的增殖减少和凋亡增加 .
生化分析
Biochemical Properties
4-Methyl Erlotinib Hydrochloride functions as a potent inhibitor of the EGFR tyrosine kinase. It binds reversibly to the ATP-binding site of the EGFR, thereby inhibiting its phosphorylation and subsequent activation . This inhibition disrupts downstream signaling pathways that are essential for cell proliferation and survival. The compound interacts with various biomolecules, including proteins and enzymes involved in the EGFR signaling pathway, such as the JAK2V617F mutant form of tyrosine kinase .
Cellular Effects
4-Methyl Erlotinib Hydrochloride exerts significant effects on various cell types, particularly cancer cells. It inhibits cell proliferation by blocking the EGFR signaling pathway, which is crucial for cell growth and division . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, thereby reducing tumor growth .
Molecular Mechanism
At the molecular level, 4-Methyl Erlotinib Hydrochloride binds to the ATP-binding site of the EGFR tyrosine kinase, inhibiting its phosphorylation and activation . This inhibition prevents the activation of downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, which are essential for cell proliferation and survival . The compound also inhibits the JAK2V617F mutant form of tyrosine kinase, further disrupting cancer cell signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl Erlotinib Hydrochloride have been observed to change over time. The compound is relatively stable and maintains its inhibitory activity over extended periods Studies have shown that the compound can induce sustained inhibition of EGFR signaling, leading to prolonged anti-tumor effects .
Dosage Effects in Animal Models
The effects of 4-Methyl Erlotinib Hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as gastrointestinal disturbances and liver toxicity have been observed
Metabolic Pathways
4-Methyl Erlotinib Hydrochloride is metabolized primarily in the liver through the cytochrome P450 enzyme system . The major metabolic pathways include O-demethylation of the side chains followed by oxidation to a carboxylic acid, oxidation of the acetylene moiety to a carboxylic acid, and hydroxylation of the aromatic ring . These metabolic processes result in the formation of various metabolites, which are then excreted primarily through the feces and urine .
Transport and Distribution
The transport and distribution of 4-Methyl Erlotinib Hydrochloride within cells and tissues are mediated by ATP-binding cassette (ABC) drug transporters, such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) . These transporters play a crucial role in the compound’s bioavailability and distribution, affecting its therapeutic efficacy and potential drug-drug interactions .
Subcellular Localization
4-Methyl Erlotinib Hydrochloride is primarily localized in the cytoplasm, where it exerts its inhibitory effects on the EGFR tyrosine kinase . The compound’s localization is influenced by its chemical structure and interactions with cellular components. Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular compartments .
准备方法
合成路线和反应条件
4-甲基厄洛替尼的合成涉及几个步骤,从制备核心喹唑啉结构开始。关键步骤包括:
喹唑啉核的形成: 这通常通过适当的苯胺衍生物与甲酰胺或类似试剂的环化来实现。
甲基的引入: 甲基通过傅克烷基化或类似方法引入苯环的四位。
喹唑啉核的官能化:
工业生产方法
4-甲基厄洛替尼的工业生产遵循类似的合成路线,但规模更大。 该工艺涉及优化反应条件以最大限度地提高产率和纯度,包括使用高压反应器和连续流系统以确保产品质量一致 .
化学反应分析
反应类型
4-甲基厄洛替尼经历了几种类型的化学反应,包括:
氧化: 这会导致各种氧化代谢产物的形成。
还原: 还原反应可以改变喹唑啉核或其他官能团。
取代: 亲核或亲电取代反应可以引入新的官能团或修饰现有的官能团。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠或氢化铝锂等还原剂。
取代: 在各种条件下(包括酸性或碱性环境)使用卤素、烷基化剂和亲核试剂等试剂。
形成的主要产物
这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化会导致羟基化衍生物,而取代反应可以产生各种官能化类似物 .
相似化合物的比较
类似化合物
厄洛替尼: 母体化合物,在苯环的四位没有甲基。
吉非替尼: 另一种 EGFR 抑制剂,具有不同的化学结构,但作用机制类似。
阿法替尼: 一种不可逆的 EGFR 抑制剂,对 ErbB 家族的多个成员具有更广泛的活性。
4-甲基厄洛替尼的独特性
4-甲基厄洛替尼与厄洛替尼相比,其选择性和效力得到增强,这一点是独一无二的。添加甲基提高了其对 EGFR 酪氨酸激酶结构域的结合亲和力,导致更有效地抑制 EGFR 信号传导。 这使其成为研究 EGFR 相关通路和开发新的癌症治疗方法的宝贵工具 .
如果您还有其他问题或需要更多详细信息,请随时提问!
属性
IUPAC Name |
N-(3-ethynyl-4-methylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-5-17-12-18(7-6-16(17)2)26-23-19-13-21(29-10-8-27-3)22(30-11-9-28-4)14-20(19)24-15-25-23/h1,6-7,12-15H,8-11H2,2-4H3,(H,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENVNSXCNXIPIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)OCCOC)OCCOC)C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
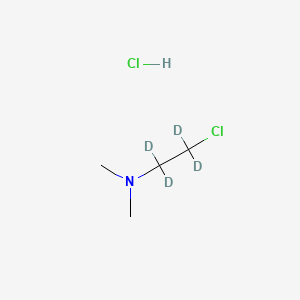
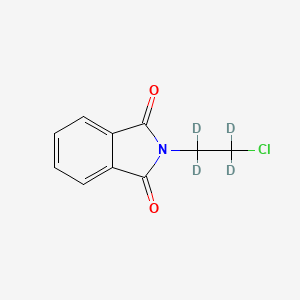
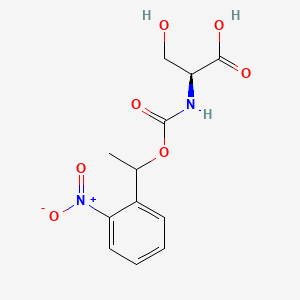



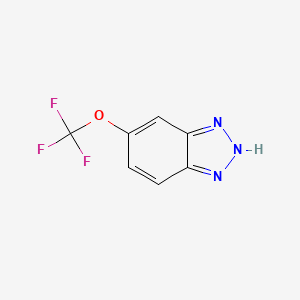

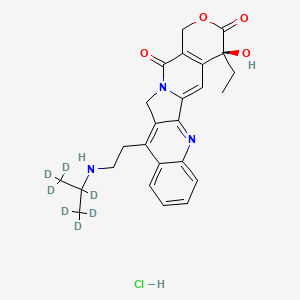

![Butanethioic-2,3-13C2 acid, S-[2-(acetylamino)ethyl] ester (9CI)](/img/new.no-structure.jpg)

